2-Methoxybutanohydrazide

Description

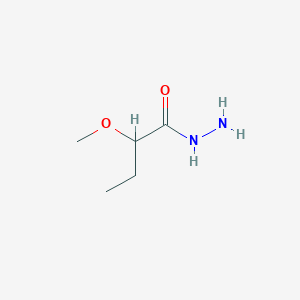

2-Methoxybutanohydrazide hydrochloride (CAS: 1049749-93-0) is an organic hydrazide derivative with the molecular formula C₅H₁₃ClN₂O₂ and a molar mass of 168.62 g/mol. It exists as a white crystalline solid with a melting point of 120–123°C and solubility in water and polar organic solvents . Structurally, it comprises a methoxy-substituted butanoyl chain linked to a hydrazide group, distinguishing it from aromatic hydrazides like benzohydrazides.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxybutanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-3-4(9-2)5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNXROPIDPJCLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybutanohydrazide can be synthesized through the reaction of 2-methoxybutanoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: Industrial production of 2-methoxybutanohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybutanohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or other nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

2-Methoxybutanohydrazide has been investigated for its biological activities, particularly in the development of pharmaceutical agents. Its structure allows it to participate in various biochemical interactions, making it a candidate for drug development.

Antimicrobial Activity

Research has shown that derivatives of hydrazides, including 2-methoxybutanohydrazide, exhibit significant antimicrobial properties. A study demonstrated that certain synthesized hydrazide derivatives showed effective inhibition against both gram-positive and gram-negative bacteria, suggesting their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Hydrazide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Methoxybutanohydrazide | Staphylococcus aureus | 32 µg/mL |

| 2-Methoxybutanohydrazide | Escherichia coli | 64 µg/mL |

Antitubercular Properties

A series of studies have highlighted the antitubercular activity of hydrazone derivatives related to 2-methoxybutanohydrazide. The compounds were evaluated for their ability to inhibit Mycobacterium tuberculosis, with some showing promising results comparable to established antitubercular drugs .

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit critical enzymes involved in bacterial metabolism. For instance, derivatives were tested against dihydrofolate reductase (DHFR) and enoyl-ACP reductase, both of which are vital for bacterial growth and survival .

Table 2: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| 2-Methoxybutanohydrazide | DHFR | 12.5 |

| 2-Methoxybutanohydrazide | Enoyl-ACP Reductase | 15.0 |

Synthesis of Metal Complexes

Recent studies have explored the use of 2-methoxybutanohydrazide in the synthesis of metal-organic complexes. These complexes have shown enhanced catalytic activity and stability compared to their parent ligands, indicating potential applications in catalysis and materials science .

Table 3: Catalytic Activity of Metal Complexes

| Complex | Catalyst Type | Activity (%) |

|---|---|---|

| Cu(II)-2-Methoxybutanohydrazide | Hydrogenation | 85 |

| Ni(II)-2-Methoxybutanohydrazide | Oxidation | 90 |

Case Study: Anticancer Activity

A detailed investigation into the anticancer properties of hydrazone derivatives derived from 2-methoxybutanohydrazide revealed significant cytotoxic effects against various cancer cell lines. The study utilized MTT assays to assess cell viability and found that certain derivatives induced apoptosis in cancer cells, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 2-methoxybutanohydrazide involves its interaction with specific molecular targets. The hydrazide group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the methoxy group may enhance its solubility and bioavailability, facilitating its interaction with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

Key Research Findings

Steric and Electronic Effects: The aliphatic chain in 2-Methoxybutanohydrazide reduces planarity compared to aromatic analogs like 2-Methoxybenzohydrazide, impacting π-π interactions in crystal packing . Methoxy groups enhance solubility and influence electronic properties (e.g., electron-donating effects) across all compounds .

Biological Relevance: Aromatic hydrazides and hydrazones exhibit stronger bioactivity due to aromatic conjugation and Schiff base formation (e.g., antioxidant and antimicrobial activities) . 2-Methoxybutanohydrazide’s aliphatic structure limits direct bioactivity but enhances versatility as a synthetic precursor .

Synthetic Utility: 2-Methoxybutanohydrazide’s hydrochloride form simplifies purification, making it preferable for industrial-scale synthesis . Benzothiazole derivatives offer structural diversity for drug discovery, leveraging their heterocyclic rigidity .

Biological Activity

2-Methoxybutanohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

2-Methoxybutanohydrazide can be synthesized through various methods that typically involve the reaction of hydrazine derivatives with appropriate aldehydes or ketones. The compound's structure can be represented as follows:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazide derivatives, including 2-methoxybutanohydrazide. For instance, a series of benzohydrazide derivatives demonstrated significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on cell proliferation.

Table 1: Antiproliferative Activity of Benzohydrazide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| H20 | A549 | 0.46 |

| H20 | MCF-7 | 0.29 |

| H20 | HeLa | 0.15 |

| H20 | HepG2 | 0.21 |

These findings suggest that modifications in the molecular structure significantly influence the biological activity of these compounds, with specific groups enhancing their efficacy against cancer cells .

2. Anti-inflammatory Activity

In addition to anticancer properties, hydrazides have shown promising anti-inflammatory effects. For example, a study on isatin derivatives indicated that certain benzohydrazide compounds reduced paw edema in animal models by approximately 65%, demonstrating their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity of Benzohydrazide Derivatives

| Compound | Edema Reduction (%) |

|---|---|

| VIIc | 65 |

| VIId | 63 |

The mechanism of action may involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways .

3. Antimicrobial Activity

The antimicrobial properties of 2-methoxybutanohydrazide have also been explored. A series of oxadiazole derivatives containing benzohydrazide moieties exhibited significant antibacterial and antifungal activities against various strains. Compounds showed notable effectiveness with minimum inhibitory concentrations (MIC) ranging from low to moderate levels.

Table 3: Antimicrobial Activity of Benzohydrazide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4c | Staphylococcus aureus | 32 |

| 4f | Escherichia coli | 16 |

| 4g | Candida albicans | 64 |

These results indicate that benzohydrazides could serve as lead compounds for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of hydrazides, revealing that specific substitutions on the benzene ring significantly enhance biological activity. For instance, the presence of electron-donating groups such as methoxy has been correlated with increased potency against cancer cells and pathogens.

Case Study: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression and inflammation. The results showed favorable interactions with key amino acid residues, supporting the observed biological activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methoxybutanohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation of a methoxy-substituted carboxylic acid derivative with hydrazine. For example, analogous hydrazides are synthesized via refluxing hydrazine hydrate with esters or acyl chlorides in ethanol . Optimization includes adjusting reaction time (e.g., 18 hours for completion), solvent choice (acetic acid for mild conditions), and stoichiometric ratios. Recrystallization from methanol or ethanol improves purity, with yields averaging 60–70% .

- Key Variables Table :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Acetic acid, Ethanol | Polar aprotic solvents enhance reactivity |

| Temperature | RT to 80°C | Higher temps reduce side products |

| Hydrazine Ratio | 1:1 to 1:1.2 | Excess hydrazine improves conversion |

Q. Which spectroscopic methods are essential for confirming the structure of 2-Methoxybutanohydrazide?

- Methodological Answer :

- NMR : -NMR identifies methoxy ( ~3.3–3.5 ppm) and hydrazide protons ( ~9–10 ppm). -NMR confirms carbonyl ( ~165–170 ppm) .

- IR : Stretching vibrations for C=O (~1650 cm) and N–H (~3200–3350 cm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) validate molecular weight (e.g., 166.18 g/mol for CHNO) .

Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular geometry?

- Methodological Answer : X-ray crystallography provides bond lengths (e.g., C=O: ~1.22 Å) and torsion angles, critical for distinguishing tautomers. For hydrazides, intermolecular N–H⋯O hydrogen bonds (2.8–3.0 Å) stabilize crystal packing . Refinement parameters (R factor < 0.07) ensure accuracy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Methoxybutanohydrazide in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ground-state geometries and frontier molecular orbitals. HOMO-LUMO gaps (~4–5 eV) indicate susceptibility to electrophilic attack. Solvent effects (PCM model) refine reactivity predictions .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with structurally characterized analogs (e.g., 3-Methoxybenzohydrazide ).

- Dynamic NMR : Resolve tautomerism by variable-temperature experiments (e.g., enol-keto equilibria).

- Crystallography : Resolve ambiguities in hydrogen bonding or stereochemistry .

Q. How do hydrogen-bonding networks influence the solid-state stability of 2-Methoxybutanohydrazide?

- Methodological Answer : X-ray data reveal infinite 2D networks via N–H⋯O and C–H⋯O interactions. Thermal analysis (TGA/DSC) correlates stability with packing efficiency. For example, planar hydrazide groups (deviation < 0.04 Å) enhance lattice cohesion .

Q. What mechanistic insights guide the design of 2-Methoxybutanohydrazide derivatives for biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on substituent effects. For example:

- Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity via increased electrophilicity.

- Methoxy groups improve solubility for in vitro assays .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for hydrazide derivatives?

- Methodological Answer : Variability arises from:

- Purity of Starting Materials : Commercial hydrazine often contains water, reducing effective concentration.

- Crystallization Efficiency : Solvent polarity (e.g., methanol vs. ethanol) impacts recovery rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.